Deschloroethyl bendamustine

Description

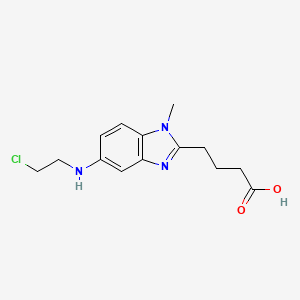

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCYQXTUODGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219709-86-0 | |

| Record name | Deschloroethyl bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219709860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROETHYL BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L18YN0130J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Future Research Directions and Emerging Paradigms

Development of Ultra-Sensitive Analytical Methodologies for Impurity Detection

The accurate detection and quantification of Deschloroethyl bendamustine (B91647) are paramount for ensuring the quality and safety of bendamustine drug products. Future research in this area is geared towards the development of ultra-sensitive and highly specific analytical methodologies.

Current methodologies for the analysis of bendamustine and its impurities often rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). wisdomlib.orgnih.govresearchgate.net While effective, there is a continuous drive to lower the limits of detection (LOD) and quantification (LOQ) to parts-per-million (ppm) levels, which is crucial for controlling potentially genotoxic impurities. wisdomlib.org

Future research will likely focus on:

Advanced Chromatographic Techniques: Exploring the use of Ultra-High-Performance Liquid Chromatography (UHPLC) and two-dimensional liquid chromatography (2D-LC) to enhance separation efficiency and sensitivity.

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry for unambiguous identification and characterization of Deschloroethyl bendamustine and other related impurities. researchgate.net

Novel Detection Methods: Investigating alternative detection methods such as capillary electrophoresis (CE) coupled with sensitive detectors, which could offer advantages in terms of sample volume and analysis speed.

| Parameter | Current Methodologies (HPLC, LC-MS/MS) | Future Methodologies (UHPLC, 2D-LC, HRMS, CE) |

|---|---|---|

| Limit of Detection | ng/mL to µg/mL range nih.gov | Potentially pg/mL to ng/mL range |

| Specificity | Good, but can be affected by matrix interference | Very high, with accurate mass measurement for unambiguous identification |

| Analysis Time | Relatively longer run times | Faster analysis with higher throughput |

Advanced Formulation Strategies for Minimizing Degradation and Impurity Formation

Bendamustine is known to be unstable in aqueous solutions, undergoing hydrolysis to form impurities such as monohydroxy-bendamustine (HP1) and this compound. nih.govnih.gov Consequently, a significant area of future research is the development of advanced formulation strategies to minimize the formation of these degradants.

Lyophilization (freeze-drying) is a common technique used to improve the stability of bendamustine formulations. scispace.comhumanjournals.com However, the pre-lyophilization solution and the lyophilization cycle itself can influence the impurity profile. justia.com Future investigations will likely concentrate on:

Optimized Lyophilization Cycles: Fine-tuning parameters such as freezing rates, primary and secondary drying temperatures, and vacuum pressure to minimize the formation of this compound. justia.comgoogle.com

Novel Excipients: Exploring the use of stabilizing excipients, such as cyclodextrins, which can form inclusion complexes with bendamustine, thereby protecting it from hydrolysis. google.comnih.govnih.gov The use of co-solvents like tertiary butyl alcohol in the pre-lyophilization solution has also shown promise in reducing degradation. humanjournals.com

Alternative Drug Delivery Systems: Investigating novel delivery systems, such as nanoparticles and liposomes, to encapsulate bendamustine and provide a protective barrier against degradation.

| Strategy | Mechanism of Stabilization | Potential for Future Research |

|---|---|---|

| Optimized Lyophilization | Removal of water to prevent hydrolysis. | Development of predictive models for optimal cycle parameters. |

| Cyclodextrin (B1172386) Complexation | Encapsulation of the labile moieties of bendamustine within the cyclodextrin cavity. nih.govmdpi.com | Screening of various cyclodextrin derivatives for optimal complexation and stability. |

| Use of Co-solvents | Reducing the aqueous environment during formulation. humanjournals.com | Investigation of novel, less toxic organic solvents. |

| Nanoparticle Encapsulation | Creating a physical barrier to protect the drug from the aqueous environment. | Development of targeted nanoparticles for enhanced efficacy and reduced degradation. |

Exploration of Novel Therapeutic Applications or Modulatory Roles for this compound

While this compound is primarily considered an impurity with reduced or no cytotoxic activity compared to the parent compound, its potential biological roles remain largely unexplored. nih.gov Future research should venture into investigating whether this compound possesses any novel therapeutic applications or modulatory functions.

It is conceivable that this compound, even if not directly cytotoxic, could interact with biological systems in unforeseen ways. For instance, it might modulate the activity of certain enzymes or signaling pathways, or it could influence the immune response. Research in this domain could involve:

In Vitro Screening: Testing this compound against a wide range of biological targets, including kinases, phosphatases, and other enzymes, to identify any potential activity.

Immunomodulatory Studies: Investigating the effect of this compound on various immune cells to determine if it has any immunomodulatory properties.

Combination Studies: Evaluating whether this compound can synergize with other therapeutic agents to enhance their efficacy.

Stereochemical Investigations and their Impact on Biological Activity

The role of stereochemistry in the biological activity of drugs is a well-established principle in pharmacology. While bendamustine itself is not a chiral molecule, the formation of this compound could potentially introduce a chiral center, leading to the existence of stereoisomers (enantiomers or diastereomers).

The biological activity of these stereoisomers could differ significantly. One isomer might be biologically active, while the other could be inactive or even have a different pharmacological profile. Therefore, future research should focus on:

Chiral Separation: Developing analytical methods to separate and isolate the potential stereoisomers of this compound.

Stereospecific Synthesis: Devising synthetic routes to produce each stereoisomer in a pure form.

Biological Evaluation: Assessing the biological activity of the individual stereoisomers to determine if there are any stereospecific effects.

Application of Systems Biology and Omics Approaches for Comprehensive Characterization

Systems biology and "omics" technologies (genomics, proteomics, metabolomics) offer powerful tools for a holistic understanding of the effects of chemical compounds on biological systems. theoncologypharmacist.com Applying these approaches to this compound could provide a comprehensive characterization of its biological impact.

Future research in this area could include:

Metabolomic Profiling: Analyzing the metabolic changes in cells or organisms exposed to this compound to identify any metabolic pathways that are affected. A study on the metabolite profiling of bendamustine in cancer patients has already laid some groundwork in this area. researchgate.net

Proteomic Analysis: Identifying changes in protein expression in response to this compound treatment, which could reveal its mechanism of action and potential biomarkers. Proteomic studies have been conducted to understand bendamustine-induced apoptosis and resistance. jbuon.commdpi.com

Gene Expression Profiling: Using microarrays or RNA sequencing to determine how this compound alters gene expression patterns. This could provide insights into the cellular pathways it perturbs. Studies on bendamustine have shown its impact on genes involved in DNA repair and mitotic checkpoints. hematologyandoncology.net

By integrating data from these different omics platforms, researchers can construct comprehensive models of the biological effects of this compound, moving beyond its simple classification as an impurity and potentially uncovering novel biological functions.

Q & A

Q. What experimental models are most suitable for evaluating the mechanism of action of Deschloroethyl bendamustine in lymphoid malignancies?

Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT or apoptosis assays) with human lymphoma cell lines (e.g., Granta 519) to measure dose-response relationships. For in vivo validation, employ xenograft models in immunodeficient mice, monitoring tumor regression and biomarkers like caspase-3 activation . Complement with γH2AX assays to quantify DNA double-strand breaks in peripheral blood mononuclear cells (PBMCs) exposed to this compound, ensuring automated protocols for reproducibility .

Q. How can researchers distinguish between in vitro artifacts and clinically relevant cytotoxic effects of this compound?

Methodological Answer: Validate findings using parallel in vitro and in vivo experiments . For example, compare PBMC γH2AX assay results (in vitro) with pharmacokinetic data from patient plasma samples. Address discrepancies by adjusting for factors like protein binding or metabolic clearance rates .

Q. What protocols ensure accurate quantification of this compound metabolites in pharmacokinetic studies?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to isolate and quantify metabolites. Include internal standards (e.g deuterated analogs) to control for matrix effects. Cross-validate results with Bayesian prediction models for sparse sampling scenarios, as applied in bendamustine-rituximab interaction studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data on drug-drug interactions between this compound and immunotherapies like rituximab?

Methodological Answer: Conduct cross-study comparisons using pooled pharmacokinetic data from monotherapy and combination trials. Apply population pharmacokinetic modeling to estimate clearance rates and identify covariates (e.g., patient BMI, renal function). For example, Bayesian approaches have been used to reconcile sparse sampling limitations in bendamustine-rituximab studies .

Q. What experimental designs optimize the assessment of synergistic effects between this compound and BCL-2 inhibitors (e.g., navitoclax)?

Methodological Answer: Employ sequential dosing regimens in xenograft models to evaluate synergy. Measure tumor regression kinetics and apoptotic markers (e.g., cleaved PARP). Use Chou-Talalay combination index analysis to quantify synergism, ensuring statistical power through repeated-measures ANOVA .

Q. How should researchers address variability in this compound’s DNA damage response across cell types?

Methodological Answer: Perform transcriptomic profiling (RNA-seq) of treated cells to identify differential expression of DNA repair genes (e.g., BRCA1, RAD51). Validate findings using CRISPR knockouts or siRNA silencing in resistant vs. sensitive cell lines. Correlate results with γH2AX foci counts to establish mechanistic links .

Methodological Best Practices

Q. What criteria ensure reproducibility when reporting this compound purity and stability in preclinical studies?

Methodological Answer: Document batch-specific data (e.g., HPLC purity >98%, storage conditions at -80°C) and validate stability via accelerated degradation studies. Follow guidelines from the Beilstein Journal of Organic Chemistry for compound characterization, including NMR, elemental analysis, and mass spectrometry .

Q. How can researchers design robust dose-escalation trials for this compound combinations while minimizing toxicity?

Methodological Answer: Use 3+3 phase I trial designs with toxicity endpoints (e.g., grade 3/4 neutropenia). Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict safe dosing ranges. Reference bendamustine monotherapy data as a baseline for cross-trial safety comparisons .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing contradictory survival outcomes in this compound combination trials?

Methodological Answer: Apply Cox proportional hazards models with stratification by prior therapy lines. Use landmark analysis to account for immortal time bias. For cross-study data, employ meta-analytic approaches (e.g., random-effects models) to pool hazard ratios .

Q. How should researchers validate biomarkers predictive of this compound response?

Methodological Answer: Conduct prospective-retrospective studies using archival tumor samples. Apply machine learning (e.g., LASSO regression) to identify biomarker panels from multi-omics data. Validate candidates in independent cohorts using immunohistochemistry or digital PCR .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.